Chlorophyllin coppered trisodium salt

Description

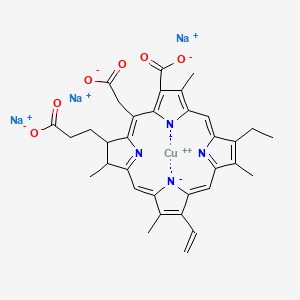

Structure

2D Structure

Properties

Molecular Formula |

C34H31CuN4Na3O6 |

|---|---|

Molecular Weight |

724.1 g/mol |

IUPAC Name |

copper;trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-21,23-diide-2-carboxylate |

InChI |

InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5 |

InChI Key |

HWDGVJUIHRPKFR-UHFFFAOYSA-I |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Cu+2] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for Chlorophyllin Coppered Trisodium Salt

Extraction and Saponification Pathways of Chlorophyll (B73375) Precursors

The synthesis of CCTS begins with the extraction of chlorophyll from plant matter. Common sources include spinach, alfalfa, nettles, and microalgae. google.comfao.orgnih.gov The traditional pathway involves solvent extraction, followed by saponification to yield a water-soluble chlorophyllin precursor.

The extraction process typically uses organic solvents such as ethanol (B145695), acetone (B3395972), or hexane (B92381) to isolate the fat-soluble chlorophyll from the plant matrix. fao.orgaafud.comnih.gov The efficiency of this extraction can be influenced by the solvent choice, temperature, and duration. For instance, a study on Desmodesmus sp. microalgae found a hexane:ethanol (1:1, v/v) mixture to be the most effective solvent system. scielo.br

Once extracted, the chlorophyll undergoes saponification. This is an alkaline hydrolysis reaction, typically using sodium hydroxide (B78521) (NaOH), which cleaves the phytol (B49457) tail and the methyl ester group from the chlorophyll molecule. fao.orgnih.gov This reaction transforms the water-insoluble chlorophyll into water-soluble sodium or potassium salts of chlorophyllin. fao.orgresearchgate.net The process involves heating the chlorophyll extract with an alkaline solution. A described protocol suggests mixing the chlorophyll extract with an equal volume of 1% NaOH in ethanol and heating at 60°C for 30–45 minutes, maintaining a pH of 9–10 for optimal saponification. researchgate.net Another method involves adding NaOH solution directly to a chlorophyll paste to a pH of 12-14 and reacting at 40-60°C for 60-90 minutes. google.com This saponification step is crucial as it creates the necessary precursor for the subsequent copper chelation. nih.gov

| Parameter | Source Material | Condition/Reagent | Reference |

|---|---|---|---|

| Extraction Solvent | Spinach Leaves | 65% Ethanol | google.com |

| Extraction Temperature | Spinach Leaves | 65°C | google.com |

| Saponification Agent | Chlorophyll Extract | 5% NaOH Solution | google.com |

| Saponification Time | Chlorophyll Extract | 20 minutes | google.com |

| Saponification pH | Chlorophyll Paste | 12-14 | google.com |

Optimized Copper Chelation and Subsequent Salt Formation Processes

Following saponification, the central magnesium ion in the chlorophyllin molecule is replaced with a copper ion. This process, known as copper chelation or "coppering," significantly enhances the stability of the molecule. aafud.com The resulting copper chlorophyllin is less susceptible to degradation from light and pH changes. The typical reagent used for this step is an aqueous solution of a copper salt, most commonly copper(II) sulfate (B86663) (CuSO₄). google.comresearchgate.net

Optimization of this stage is critical for maximizing yield and ensuring the quality of the final product. Key variables include the concentration of the copper salt, reaction temperature, time, and pH. spkx.net.cn One patented process specifies carrying out the copper combination for 30 minutes in a 20% CuSO₄ solution. google.com Another study aimed at optimizing the synthesis from microalgae determined that a 5% CuSO₄ concentration was ideal. researchgate.net Research focused on modifying the traditional process from silkworm excrement chlorophyll identified optimal conditions as a reaction temperature of 55°C and a pH of 11.5. spkx.net.cn

After the copper insertion, the final step is the formation of the trisodium (B8492382) salt. This is achieved by neutralizing the acid groups on the copper chlorophyllin molecule with a sodium base, typically a sodium hydroxide solution. google.comfao.org This renders the final CCTS product highly soluble in water. oregonstate.edufengchengroup.com A specific production process describes using a 2% NaOH solution to prepare the final salt. google.com The entire process, from saponification through salt formation, often involves solid-liquid separation steps to purify the intermediate and final products. google.com

| Parameter | Value/Reagent | Source Material/Process | Reference |

|---|---|---|---|

| Copper Source | 20% CuSO₄ solution | Spinach-derived chlorophyllin | google.com |

| Copper Chelation Time | 30 minutes | Spinach-derived chlorophyllin | google.com |

| Optimized CuSO₄ Conc. | 5% | Microalgae-derived chlorophyllin | researchgate.net |

| Optimized Temperature | 55°C | Silkworm excrement-derived chlorophyllin | spkx.net.cn |

| Optimized pH | 11.5 | Silkworm excrement-derived chlorophyllin | spkx.net.cn |

| Salt Formation Agent | 2% NaOH solution | Spinach-derived copper chlorophyllin | google.com |

Development of Novel CCTS Derivatives for Enhanced Properties (e.g., photosensitizers)

The porphyrin-like structure of chlorophyllin serves as a versatile scaffold for chemical modification. nih.gov A significant area of research is the development of novel derivatives with enhanced properties, particularly for use as photosensitizers in applications like photodynamic therapy (PDT). nih.gov The goal is to create molecules with improved light-absorbing capabilities, higher efficiency in generating reactive oxygen species, and better target specificity. nih.gov

Chemical modifications to the CCTS backbone can profoundly alter its photophysical properties, such as its absorption spectrum and fluorescence. nih.gov The parent molecule, often a chlorin (B1196114) e6 derivative, has carboxylic acid groups at several positions which provide ideal sites for derivatization. nih.govnih.gov

One strategy involves conjugating other photoactive molecules to the chlorin core. For example, novel derivatives have been synthesized by linking chlorin e6 with curcumin. nih.govnih.gov These new hybrid molecules exhibited altered absorption spectra; while the original chlorin e6 has a sharp Soret band, the curcumin-conjugated derivatives show a broadened peak. nih.gov Such modifications aim to shift the absorption to longer wavelengths (the "therapeutic window") where light has better tissue penetration. researchgate.net Computational studies using density functional theory (DFT) are also employed to design new chlorin derivatives with substituents like vinyl groups or propenoic acids to strategically red-shift the absorption spectrum and enhance oscillator strengths. researchgate.net

Functionalization of CCTS can be achieved through both strong covalent bonds and weaker non-covalent interactions.

Covalent functionalization involves forming stable chemical bonds between the chlorophyllin molecule and another chemical moiety. This is a primary strategy for creating advanced photosensitizers. Modifications often target the peripheral functional groups, such as the C-17 ester group or the C-3 and C-7 positions. nih.gov For instance, researchers have created conjugates of chlorin e6 with poly-L-lysine to produce polycationic photosensitizers, which show enhanced binding to bacterial cell walls. mdpi.com Another approach involves synthesizing derivatives with covalently attached nicotinic acid residues, which can then be quaternized to create a positive charge, further improving interaction with biological targets. mdpi.com

Non-covalent functionalization relies on weaker intermolecular forces. Chlorophyllin is known to form tight molecular complexes with various chemicals, including polyaromatic hydrocarbons and aflatoxin-B₁. oregonstate.edu This binding ability can be harnessed to create functional assemblies. While less common for creating permanent derivatives, this approach is relevant for drug delivery systems where a photosensitizer might be non-covalently loaded into a nanocarrier or complexed with a targeting agent.

Green Chemistry Principles Applied to CCTS Production and Purification

The production of CCTS is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that are more environmentally benign. ctpa.org.uk This involves minimizing waste, using renewable resources, improving energy efficiency, and employing safer chemicals. acs.orgyoutube.com

Use of Renewable Feedstocks: A key green principle is the use of renewable raw materials. ctpa.org.uk The use of fast-growing microalgae like Chlorella minutissima and Scenedesmus as a source for chlorophyll is a prime example. nih.govresearchgate.net This can be more sustainable than relying on traditional agricultural crops.

Waste Prevention and Atom Economy: Green chemistry prioritizes preventing waste over treating it after it has been created. youtube.comskpharmteco.com One innovative approach is to produce sodium copper chlorophyllin from the effluent of other processes. nih.govresearchgate.net For example, after saponification is used to remove chlorophyll from microalgae biomass to improve the quality of microalgae oil, the resulting chlorophyll-rich effluent can be used as the starting material for CCTS synthesis. nih.govsemanticscholar.org This turns a waste stream into a value-added co-product. researchgate.net

Design for Energy Efficiency: Optimizing reaction conditions to reduce energy consumption is a core tenet. acs.org Research into the synthesis of CCTS has focused on finding the lowest effective temperatures and shortest reaction times for the saponification and coppering steps, which directly reduces energy input. spkx.net.cn

Safer Solvents and Auxiliaries: The traditional reliance on organic solvents for extraction is a target for green innovation. nih.gov While solvents like ethanol and acetone are still common, research into more benign solvent systems or solvent-free extraction methods is an ongoing goal. Furthermore, process optimization that reduces the total volume of solvents used, such as moving from multi-solvent liquid-liquid separations to more efficient solid-liquid separations, contributes to a greener process. google.com

High Resolution Structural Elucidation and Advanced Spectroscopic Characterization of Chlorophyllin Coppered Trisodium Salt

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For a complex molecule like chlorophyllin coppered trisodium (B8492382) salt, both ¹H (proton) and ¹³C (carbon-13) NMR provide invaluable information about the chemical environment of each atom.

In ¹H NMR spectroscopy of chlorophyll (B73375) derivatives, the large π-system of the porphyrin macrocycle induces a significant ring current effect. uni-muenchen.de This effect causes protons located in the plane of the macrocycle, such as the methine protons, to be strongly deshielded, appearing at unusually low field values (high ppm). ismar.org Conversely, protons situated above or below the plane would be shielded. The spectra would reveal signals corresponding to the various protons in the structure, including those on the vinyl and ethyl side chains, the propionic acid moiety, and the methyl groups attached to the porphyrin ring. uni-muenchen.deismar.org

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. slideshare.net While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, it is crucial for confirming the carbon framework. slideshare.net Each unique carbon atom in the molecule produces a distinct signal, allowing for the verification of the core porphyrin structure and its various substituents. The chemical shifts in ¹³C NMR are indicative of the hybridization and electronic environment of the carbon atoms.

Due to the complexity of commercial chlorophyllin, which is a mixture of related chlorins, NMR spectra can be intricate. However, they are essential for confirming the fundamental structure of the main components and identifying any significant structural variations. ni.ac.rsresearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a primary technique for both qualitative and quantitative analysis of chlorophyllin coppered trisodium salt, owing to its highly conjugated porphyrin ring system. The spectrum is defined by intense electronic transitions. nih.gov

The most prominent feature is the Soret band (or B band), a very strong absorption peak occurring in the blue region of the spectrum, typically between 360 and 490 nm. nih.govresearchgate.net This band arises from a high-energy π-π* transition. A second, less intense set of absorptions, known as the Q-bands, appears in the longer wavelength region, between 500 and 700 nm. nih.govresearchgate.net These bands are also due to π-π* transitions but are of lower energy. The presence and position of these bands are characteristic of the porphyrin macrocycle and are sensitive to the central metal ion and peripheral substituents. For copper chlorophyllin, the Soret band is typically observed around 405 nm, and a major Q-band is seen around 626-630 nm. nih.govresearchgate.net A third band, labeled the N band, may also be observed in the 240-320 nm region. researchgate.netnih.gov

The intensity of these absorption bands, governed by the Beer-Lambert law, allows for the precise quantification of the compound in solution.

Table 1: Characteristic UV-Vis Absorption Bands for this compound

| Band Name | Wavelength Range (nm) | Typical Maximum (λmax) (nm) | Origin |

| N Band | 240–320 | - | Electronic Transition |

| Soret Band | 360–490 | ~405 | π-π* Electronic Transition |

| Q-Band | 500–700 | ~630 | π-π* Electronic Transition |

| Data compiled from multiple sources. nih.govresearchgate.netnih.gov |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a distinct fingerprint based on its functional groups. For this compound, the IR spectrum reveals key structural features.

Analysis of the spectrum allows for the identification of characteristic vibrations. A broad peak around 3392-3400 cm⁻¹ typically indicates the presence of O-H stretching from water molecules and N-H stretching vibrations. researchgate.net C-H stretching from sp³ hybridized carbons in the alkyl side chains is observed around 2927 cm⁻¹. researchgate.net The presence of aromatic C=C bonds within the porphyrin ring system gives rise to peaks around 1640 cm⁻¹ and 1411 cm⁻¹. researchgate.net Vibrations associated with the carboxylate groups (COO⁻), formed during the saponification process, are also prominent. Terahertz spectroscopy studies have also been used to investigate low-frequency intermolecular vibrations in chlorophyll derivatives. strath.ac.ukresearchgate.net

Table 2: Key Infrared (IR) Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3392 | Stretching Vibration | O-H (water), N-H |

| ~2927 | Stretching Vibration | C-H (sp³) |

| ~1640 | Stretching Vibration | Aromatic C=C |

| ~1411 | Stretching Vibration | Aromatic Ring |

| ~1218 | Vibration | Carboxylate C-O |

| Data compiled from scientific literature. researchgate.net |

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of the components within the chlorophyllin mixture and to elucidate their structures through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the analysis of large, non-volatile molecules like chlorophyllins (B1632289). ni.ac.rsnih.gov

Commercial sodium copper chlorophyllin is not a single entity but a mixture of closely related compounds, primarily copper chlorins. researchgate.nete-jkfn.org MS analysis can identify these different components. For instance, studies have confirmed the presence of major components such as Copper (Cu) isochlorin e₄, Cu chlorin (B1196114) e₆, and Cu chlorin p₆. researchgate.nete-jkfn.org

Tandem mass spectrometry (MS/MS) provides deeper structural insights. In this technique, a specific parent ion is selected and fragmented through collision-induced dissociation (CID). ni.ac.rsgoogle.com The resulting daughter ions provide information about the molecule's structure. For example, the fragmentation of Cu-chlorin derivatives often involves the loss of side chains or cleavage of the macrocyclic ring, which helps in confirming the identity of the specific chlorin. ni.ac.rsnih.gov

Table 3: Mass Spectrometry Data for a Component of this compound

| Technique | Ion Type | m/z (Daltons) | Description |

| LC-MS/MS | Parent Ion | 613.3 | Parent ion detected for a chlorophyllin component. |

| LC-MS/MS | Daughter Ion | 465.6 | Quantitative daughter ion after fragmentation. |

| LC-MS/MS | Daughter Ion | 479.9 | Qualitative daughter ion after fragmentation. |

| Data from a method for detecting sodium copper chlorophyllin. google.com |

Advanced Chromatographic Methodologies for Purity Assessment and Component Separation

Due to the complex nature of commercial this compound, which is a mixture of several derivatives, chromatographic techniques are essential for separating the individual components for purity assessment and identification. researchgate.netcapes.gov.br

High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing the composition of chlorophyllin. nih.gov Reversed-phase HPLC, typically using a C18 column, is employed to separate the various chlorin components based on their differing polarities. nih.govnih.gov The mobile phase often consists of a mixture of methanol (B129727) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297), sometimes with the addition of acetic acid. nih.govnih.govnih.gov

A Photodiode Array (PDA) detector is particularly useful as it acquires the full UV-Vis spectrum for each eluting peak. researchgate.net This allows for both quantification at a specific wavelength (typically the Soret band maximum around 405 nm) and identification by comparing the acquired spectrum with that of known standards or library data. nih.gove-jkfn.org HPLC-PDA analysis of commercial samples has shown that they are complex mixtures, often revealing one or two major peaks alongside several minor ones corresponding to different copper chlorin derivatives. researchgate.nete-jkfn.org

The coupling of HPLC with Mass Spectrometry (HPLC-MS) provides the highest level of analytical detail, combining the powerful separation capabilities of HPLC with the definitive identification power of MS. nih.govnih.gov As components elute from the HPLC column, they are directly introduced into the mass spectrometer's ion source.

This technique has been instrumental in identifying the specific constituents of commercial chlorophyllin. researchgate.nete-jkfn.org Studies using HPLC-MS and HPLC-MS/MS have definitively identified the main components as Cu-isochlorin e₄, Cu-chlorin p₆, and Cu-chlorin e₆. researchgate.nete-jkfn.org The method allows for the accurate mass measurement of each separated component, confirming its elemental composition, and the fragmentation patterns from MS/MS analysis provide unambiguous structural confirmation. ni.ac.rsnih.gov HPLC-MS is therefore the gold standard for characterizing the complex composition of this compound. nih.govfda.gov.tw

Mechanistic Investigations of Chlorophyllin Coppered Trisodium Salt Interactions at the Molecular and Cellular Level in Vitro and Ex Vivo Studies

Elucidation of Antioxidant and Free Radical Scavenging Pathways

Chlorophyllin coppered trisodium (B8492382) salt exhibits significant antioxidant properties through various pathways, including the direct quenching of reactive oxygen species, chelation of metal ions, inhibition of lipid peroxidation, and modulation of cellular antioxidant systems. patsnap.comnih.govresearchgate.net

Chlorophyllin coppered trisodium salt has demonstrated its capacity as an effective scavenger of various physiologically significant reactive oxygen species (ROS). researchgate.netnih.gov Studies using electron spin resonance (ESR) spectroscopy have shown that it can directly quench potent ROS such as singlet oxygen and hydroxyl radicals. nih.govresearchgate.nettandfonline.com For instance, it has been shown to inhibit the formation of the 5,5-dimethyl-1-pyrroline-N-oxide (DMPO)-hydroxyl radical adduct generated by gamma-radiation in a dose-dependent manner. nih.govtandfonline.com At a concentration of 1 mM, it caused a greater than 90% inhibition of the ESR signal intensity of this adduct. nih.govtandfonline.com Furthermore, research indicates a high rate constant for the reaction of chlorophyllin with singlet oxygen, in the order of 1.3x10(8) M(-1) s(-1). nih.gov This direct scavenging activity helps to protect cells from the damaging effects of these highly reactive molecules. nih.govresearchgate.net

This compound has been shown to effectively inhibit lipid peroxidation, a destructive chain reaction that damages cellular membranes. researchgate.netnih.gov This process, often initiated by ROS, can lead to loss of membrane fluidity, inactivation of membrane-bound enzymes, and ultimately, cell death. nih.gov

Studies on rat liver homogenates and mitochondria have demonstrated that chlorophyllin inhibits lipid peroxidation induced by various agents, including Fe2+, ascorbic acid, and UV irradiation. nih.govresearchgate.net The protective effect is attributed to its ability to scavenge the radicals that propagate the peroxidation chain and to stabilize membranes. researchgate.net For example, it has been shown to protect liver lysosomes from peroxidative damage and inhibit the release of marker enzymes, suggesting a direct stabilizing effect on the lysosomal membrane. researchgate.net The antioxidant potency in commercial preparations has been correlated with the chemical structure of the copper complexes of chlorin (B1196114) derivatives. capes.gov.br

| Study System | Inducer of Lipid Peroxidation | Observed Effect of this compound | Reference |

|---|---|---|---|

| Rat Liver Homogenates | Fe2+ and Ascorbic Acid | Inhibitory effect on lipid peroxidation. researchgate.net | researchgate.net |

| Rat Liver Homogenates | Tween 80 or UV-irradiation | Inhibitory effect on lipid peroxidation. researchgate.net | researchgate.net |

| Rat Liver Mitochondria | Gamma-radiation, Photosensitization, Ascorbate-Fe(2+), NADPH-ADP-Fe(3+), Azobis-amidopropane hydrochloride | Highly effective in protecting against oxidative damage to membrane lipids. nih.gov | nih.gov |

| Rat Liver | Carbon Tetrachloride | Inhibitory effect on lipid peroxidation. nih.gov | nih.gov |

Beyond direct scavenging, this compound can also modulate the body's own antioxidant defense systems. researchgate.netnih.gov Research in plant models, such as Arabidopsis thaliana, has shown that treatment with copper chlorophyllin can upregulate the activity of antioxidant enzymes like class III peroxidases and glutathione (B108866) S-transferases. researchgate.net This leads to increased detoxification of ROS and improved tolerance to stress. researchgate.net

Furthermore, chlorophyllin has been found to influence cellular levels of hydrogen peroxide (H2O2), a key signaling molecule and a precursor to more potent ROS. researchgate.netnih.gov While some studies suggest it can scavenge H2O2 directly, with a reported rate constant of 2.7 x 10^6 M-1 s-1, others indicate a more complex modulatory role. nih.govtandfonline.com For instance, in some cellular contexts, it may modulate the expression of genes involved in H2O2 signaling, such as NADPH/respiratory burst oxidases. researchgate.netnih.gov This suggests that chlorophyllin can help maintain cellular redox balance by influencing both the enzymatic and non-enzymatic pathways that control H2O2 levels. nih.gov However, it's worth noting that in one study, iron-containing chlorophyllin showed a more significant suppressive effect on hydrogen peroxide-dependent cytotoxicity compared to copper chlorophyllin. nih.gov

Molecular Complexation with Carcinogens and Xenobiotics: Interceptor Mechanisms

A pivotal aspect of the protective effects of this compound is its ability to form molecular complexes with various carcinogens and xenobiotics. oregonstate.edunih.gov This "interceptor" mechanism is thought to be a primary way it exerts its anticarcinogenic effects. patsnap.comnih.gov

Chlorophyllin can form tight, non-covalent molecular complexes with a range of planar aromatic carcinogens. oregonstate.edunih.gov This binding is thought to occur through the stacking of the planar ring structures of the carcinogen and the porphyrin ring of chlorophyllin. researchgate.net By sequestering these carcinogens in the gastrointestinal tract, chlorophyllin can reduce their absorption into the bloodstream and subsequent delivery to target tissues, thereby mitigating their harmful effects. patsnap.comoregonstate.edu

This mechanism has been demonstrated for several classes of carcinogens:

Aflatoxins: Chlorophyllin has been shown to form complexes with aflatoxin B1 (AFB1), a potent mycotoxin and liver carcinogen. oregonstate.eduresearchgate.net This interaction inhibits the formation of AFB1-DNA adducts, which are a critical step in aflatoxin-induced carcinogenesis. researchgate.netnih.gov Clinical trials in high-risk populations have shown that chlorophyllin intervention can significantly reduce the urinary excretion of aflatoxin-DNA adducts. nih.govresearchgate.net

Polycyclic Aromatic Hydrocarbons (PAHs): These compounds, found in tobacco smoke and grilled foods, can also be bound by chlorophyllin. oregonstate.edunih.gov Studies have shown that chlorophyllin has a high binding affinity for PAHs like dibenzo(a,l)pyrene (DBP), leading to reduced uptake across intestinal cell models. ellinikahoaxes.gr

Heterocyclic Amines (HCAs): Formed in cooked meats, HCAs are another class of carcinogens that can be intercepted by chlorophyllin. oregonstate.edunih.gov While the binding affinity for some HCAs, like 2-amino-1-methyl-6-phenylimidazo-[4,5-b]pyridine (PhIP), may be lower compared to other carcinogens, it is still a recognized mechanism of protection. ellinikahoaxes.gr

| Carcinogen Class | Specific Example(s) | Mechanism of Interaction with Chlorophyllin | Reference |

|---|---|---|---|

| Aflatoxins | Aflatoxin B1 (AFB1) | Forms molecular complexes, inhibiting carcinogen bioavailability and formation of DNA adducts. oregonstate.eduresearchgate.netnih.gov | oregonstate.eduresearchgate.netnih.gov |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Dibenzo(a,l)pyrene (DBP) | Forms molecular complexes, reducing uptake across intestinal cells. ellinikahoaxes.groregonstate.edunih.gov | ellinikahoaxes.groregonstate.edunih.gov |

| Heterocyclic Amines (HCAs) | 2-amino-1-methyl-6-phenylimidazo-[4,5-b]pyridine (PhIP), 2-amino-3-methylimidazol-[4,5,f]quinoline (IQ) | Forms molecular complexes, though binding affinity may vary. ellinikahoaxes.groregonstate.edunih.gov | ellinikahoaxes.groregonstate.edunih.gov |

Interference with Carcinogen Bioactivation through Cytochrome P450 Enzyme Inhibition (In Vitro)

This compound (CCTS) has demonstrated the ability to interfere with the bioactivation of various carcinogens by inhibiting the activity of cytochrome P450 (P450) enzymes in vitro. nih.gov These enzymes are crucial for the metabolic activation of procarcinogens into their ultimate carcinogenic forms, which can then damage DNA and initiate cancer. oregonstate.edu

In vitro studies using human and rat liver microsomes have shown that chlorophyllin non-specifically inhibits a range of P450 activities. nih.gov This includes the enzymes responsible for the bioactivation of carcinogens such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2), aflatoxin B1, and benzo[a]pyrene (B130552) (B[a]P). nih.gov The inhibitory effect of chlorophyllin on these P450 enzymes is considered a significant mechanism for its antigenotoxic effects, complementing its ability to form molecular complexes with carcinogens. nih.govnih.gov

Research has indicated that the inhibition of P450 enzymes by chlorophyllin may be a more dominant mechanism of its protective effects than the formation of complexes with carcinogens. nih.gov The presence of chlorophyllin along with an NADPH-generating system has been shown to destroy spectrally detectable P450 in both microsomal and purified P450 reconstituted systems. nih.gov

Table 1: Investigated Cytochrome P450 Activities Inhibited by Chlorophyllin (In Vitro)

| P450 Activity | Finding | Reference |

| Ethoxyresorufin O-deethylation | Non-specifically inhibited by chlorophyllin. | nih.gov |

| Benzyloxyresorufin O-debenzylation | Non-specifically inhibited by chlorophyllin. | nih.gov |

| Coumarin 7-hydroxylation | Non-specifically inhibited by chlorophyllin. | nih.gov |

| 7-ethoxycourmarin O-deethylation | Non-specifically inhibited by chlorophyllin. | nih.gov |

| B[a]P 3-hydroxylation | Non-specifically inhibited by chlorophyllin. | nih.gov |

| Chlorzoxazone 6-hydroxylation | Non-specifically inhibited by chlorophyllin. | nih.gov |

Protective Effects Against Mycotoxin-Induced Cytotoxicity and DNA Damage (In Vitro)

In vitro studies have demonstrated the protective effects of this compound against the cytotoxicity and DNA damage induced by mycotoxins. One of the most studied mycotoxins in this context is aflatoxin B1 (AFB1), a potent liver carcinogen. Mechanistic studies suggest that chlorophyllin can act as an "interceptor molecule" by forming tight molecular complexes with carcinogens like AFB1. nih.gov This interaction is believed to reduce the bioavailability of the carcinogen, thereby limiting its capacity to cause cellular damage. nih.gov

Furthermore, chlorophyllin has been shown to possess antioxidant properties that contribute to its protective effects. researchgate.net It can neutralize various physically relevant oxidants in vitro and may decrease oxidative damage induced by chemical carcinogens. oregonstate.eduresearchgate.net For instance, chlorophyllin has demonstrated the ability to protect mitochondria against oxidative damage from various reactive oxygen species (ROS). researchgate.net

In studies on human peripheral blood cells in vitro, pretreatment with chlorophyllin showed a reduction in DNA strand breaks caused by γ-radiation. nih.gov This suggests a genoprotective effect, which is relevant to the damage induced by mycotoxins that often have genotoxic properties. The reduction in malondialdehyde levels, a marker of lipid peroxidation, in chlorophyllin-pretreated cells further supports its role in mitigating oxidative stress. nih.gov

Table 2: Protective Effects of Chlorophyllin Against Mycotoxin-Induced Damage (In Vitro)

| Protective Effect | Experimental System | Finding | Reference |

| Reduction of DNA adducts | Animal models (rats) | Concurrent oral treatment with chlorophyllin and AFB1 led to a 45–50% reduction in liver DNA adducts. | nih.gov |

| Reduction of DNA strand breaks | Human peripheral blood cells | Pre-treatment with chlorophyllin (100-1000 μg/mL) reduced γ-radiation-induced DNA breaks. | nih.gov |

| Reduction of lipid peroxidation | Human peripheral blood cells | Pre-treatment with chlorophyllin lowered malondialdehyde levels after γ-radiation. | nih.gov |

Photochemical and Photophysical Properties: Investigation of Photosensitization Potential and Light-Driven Processes

Singlet Oxygen Generation Efficiency of CCTS and its Derivatives

This compound (CCTS), also referred to as sodium copper chlorophyllin (NaCuChl), exhibits a low quantum yield for singlet oxygen generation. mdpi.com Singlet oxygen (¹O₂) is a highly reactive form of oxygen that can be produced when a photosensitizer molecule is activated by light. nih.gov The efficiency of this process is a key determinant of a substance's potential in applications like photodynamic therapy.

Compared to other photosensitizers such as rose bengal (RB) and chlorin e6 (ce6), which have high singlet oxygen quantum yields (0.75 and 0.70, respectively), NaCuChl has a significantly lower reported quantum yield of 0.03. mdpi.com This indicates that while it can generate singlet oxygen upon photoirradiation, it is much less efficient in doing so. The generation of singlet oxygen is typically favored in high-oxygen environments through a Type II photochemical mechanism. mdpi.comnih.gov

Role of the Central Copper Ion in Excited State Dynamics and Triplet State Formation

The central copper ion in CCTS plays a crucial role in its excited state dynamics. The presence of the copper ion significantly influences the relaxation pathways of the molecule after it absorbs light. For copper(II) porphyrins, which are structurally related to CCTS, the relaxation from the first excited state back to the ground state occurs on a picosecond timescale primarily through internal conversion processes. researchgate.net

This rapid depopulation of the first excited state, with a measured lifetime of about 22 picoseconds for sodium-copper chlorophyllin, indicates that the copper ion facilitates a fast, non-radiative decay. researchgate.net Consequently, processes like fluorescence and intersystem crossing to the triplet state, which is a prerequisite for efficient singlet oxygen generation via the Type II mechanism, are largely inhibited. researchgate.net The heavy copper atom appears to prohibit radiative and intersystem crossing processes. researchgate.net This is in contrast to free-base and zinc(II) porphyrins, where singlet-triplet conversion is observed on a nanosecond timescale. researchgate.net The electronic and coordinative properties of chlorophylls (B1240455) are strongly influenced by the character of the species bound in their central cavity. nih.gov

Application in Sensitizing Photoelectrochemical Systems (e.g., TiO₂ film conductive glass electrodes)

Chlorophyll (B73375) and its derivatives, including CCTS, have been investigated for their potential to sensitize wide-bandgap semiconductors like titanium dioxide (TiO₂). mdpi.com This sensitization aims to improve the performance of these materials in photocatalytic and photoelectrochemical applications by extending their light absorption into the visible region of the spectrum. mdpi.com

The principle behind this application is that the chlorophyll derivative absorbs visible light, an energy range where TiO₂ itself does not absorb, and then injects an electron into the conduction band of the TiO₂. This process initiates a charge separation that can be harnessed in systems like dye-sensitized solar cells (DSSCs) or for driving photocatalytic reactions. mdpi.com

The efficiency of this process is dependent on several factors, including the proper adsorption and contact of the dye molecule with the TiO₂ surface to facilitate efficient electron transport. mdpi.com While natural chlorophylls have been more extensively studied in this context, the underlying principles apply to derivatives like CCTS. The combination of chlorophyll-based sensitizers with TiO₂ has been explored for various applications, including pollutant degradation and the production of solar fuels. mdpi.com

Interactions with Biomolecules and Cellular Components (In Vitro)

In vitro studies have revealed that this compound interacts with various biomolecules and cellular components, leading to a range of biological effects.

One significant interaction is the inhibition of the enzyme hyaluronidase (B3051955). nih.gov The most active component in commercial sodium copper chlorophyllin complex responsible for this inhibition has been identified as disodium (B8443419) copper isochlorin e4. nih.gov By inhibiting hyaluronidase, CCTS can help maintain levels of hyaluronic acid, which is a key component of the extracellular matrix. nih.gov

CCTS has also demonstrated the ability to induce cell cycle arrest in human colon cancer cells in vitro. oregonstate.edu This effect was attributed to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. oregonstate.edu

Furthermore, CCTS exhibits antioxidant properties by scavenging free radicals, which can protect cellular components from oxidative damage. researchgate.netresearchgate.net It has been shown to protect mitochondria from oxidative damage induced by reactive oxygen species. researchgate.net In vitro experiments have also indicated that chlorophyllin can enter cells, as significant amounts were found in the lysate of lymphocytes incubated with it. researchgate.net

Table 3: Summary of In Vitro Interactions of CCTS with Biomolecules and Cellular Components

| Biomolecule/Cellular Component | Observed Interaction/Effect | Reference |

| Hyaluronidase | Inhibition of enzyme activity. | nih.gov |

| Ribonucleotide Reductase | Inhibition leading to cell cycle arrest in colon cancer cells. | oregonstate.edu |

| Reactive Oxygen Species (ROS) | Scavenging of free radicals and protection against oxidative damage. | researchgate.net |

| Mitochondria | Protection against oxidative damage. | researchgate.net |

| Lymphocytes | Cellular uptake of chlorophyllin. | researchgate.net |

Inhibition of Hyaluronidase Enzyme Activity

This compound has demonstrated significant inhibitory activity against hyaluronidase in vitro. nih.gov This enzyme is responsible for the degradation of hyaluronic acid, a key component of the extracellular matrix that is crucial for maintaining tissue structure and hydration. dovepress.com The inhibition of hyaluronidase by chlorophyllin helps to preserve hyaluronic acid levels. nih.gov

Research has shown that the inhibitory effect is concentration-dependent. In vitro assays, which measure the hydrolytic activity of hyaluronidase by precipitating undigested hyaluronate, revealed that sodium copper chlorophyllin complex can inhibit the enzyme at concentrations as low as 10 µg/mL. nih.govdovepress.comnih.gov

Further analysis using high-performance liquid chromatography and mass spectroscopy identified the primary small molecule constituents responsible for this activity. nih.gov The most potent inhibitor within the commercial chlorophyllin complex was found to be disodium copper isochlorin e4. nih.govnih.gov Its oxidized form, found in higher proportions in older batches of the complex, showed substantially less inhibitory activity, highlighting the importance of the specific chemical state of the components. nih.govnih.gov The addition of ascorbate (B8700270) derivatives did not enhance the hyaluronidase inhibitory effects of the chlorophyllin complex. nih.govdovepress.com

Table 1: In Vitro Hyaluronidase Inhibitory Activity of this compound and its Components

| Compound | Concentration for Substantial Inhibition | Notes |

| Sodium Copper Chlorophyllin Complex | ≥ 10 µg/mL | Demonstrates strong inhibitory activity. nih.gov |

| Disodium Copper Isochlorin e4 | ≥ 10 µg/mL | Identified as the most active small molecule component. nih.gov |

| Oxidized Disodium Copper Isochlorin e4 | ≥ 100 µg/mL | Shows reduced inhibitory activity compared to the non-oxidized form. nih.gov |

Interactions with Biological Membranes and Subcellular Organelles (e.g., mitochondria)

Studies have indicated that this compound interacts with cellular and subcellular structures, particularly mitochondria. It has been shown to protect mitochondrial membranes against damage from stressors like gamma-radiation and photosensitization. nih.gov This protective effect is linked to its antioxidant properties. nih.gov

Chlorophyllin has also been observed to modulate mitochondrial function and signaling. In some in vitro models, it can ameliorate mitochondrial dysfunction. wikipedia.org Research involving nano-encapsulated chlorophyllin demonstrated an activation of mitochondrial signaling cascades, suggesting a pathway for its observed effects in certain cell types. nih.gov The copper ion within the chlorophyllin structure is considered crucial for its antioxidant activity and its ability to interact with cellular components. nih.gov Furthermore, studies have shown that chlorophyllin treatment can lead to cell cycle arrest in human colon cancer cells through the inhibition of ribonucleotide reductase, an enzyme vital for DNA synthesis. oregonstate.edu

Mechanisms of Antibacterial Activity Against Pathogenic Microorganisms

This compound exhibits broad-spectrum antibacterial activity against a variety of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria. rjptonline.org Its efficacy has been demonstrated against species such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. rjptonline.orgrjptonline.org

The primary mechanism of its antibacterial action is attributed to the presence of the copper ion chelated within the porphyrin ring. nih.gov Copper is known to be a potent antimicrobial agent with a multifactorial mechanism that includes the denaturation of microbial DNA. nih.gov The chlorophyllin molecule acts as a carrier for the copper, and its structure facilitates interaction with bacterial cells. mdpi.comnih.gov

In vitro studies using the agar (B569324) well diffusion method have quantified this activity. The zone of inhibition, which indicates the extent of antibacterial effect, varies depending on the bacterial species and the concentration of the chlorophyllin. rjptonline.org The minimum inhibitory concentration (MIC), the lowest concentration that prevents visible bacterial growth, has also been determined for several pathogens. rjptonline.orgrjptonline.org For instance, the MIC for E. coli has been reported to be as low as 32 μg/ml in some studies. rjptonline.org The combination of chlorophyllin with other materials, such as chitosan (B1678972) or titanium dioxide, has been shown to enhance its antimicrobial effects against certain pathogens. mdpi.comnih.gov

Table 2: Antibacterial Activity of Sodium Copper Chlorophyllin from Leucas aspera L.

| Pathogenic Bacteria | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/ml) |

| Staphylococcus aureus | 6-11 | 31.2-125 |

| Bacillus subtilis | 6-11 | 31.2-125 |

| Escherichia coli | 6-11 | 31.2-125 |

| Salmonella typhi | 6-11 | 31.2-125 |

| Pseudomonas aeruginosa | 6-11 | 31.2-125 |

| Source: Data derived from a study on Sodium Copper Chlorophyllin extracted from Leucas aspera L. rjptonline.org |

Binding Mechanisms with Odor-Causing Compounds

The deodorizing property of this compound is attributed to its capacity to form tight molecular complexes with odor-causing compounds. patsnap.comoregonstate.edu This binding action effectively neutralizes volatile molecules responsible for unpleasant smells. patsnap.com

While the compound can bind to a range of chemicals, including polyaromatic hydrocarbons and some heterocyclic amines, its interaction with volatile sulfur compounds (VSCs) is particularly relevant to its deodorizing effect. oregonstate.edunih.gov VSCs, such as thiols and thioethers, are known for their potent and often foul odors. nih.govresearchgate.net

The mechanism of this binding is closely linked to the copper atom at the core of the chlorophyllin molecule. Research in the field of olfaction has revealed that copper ions are essential for the detection of many sulfur-containing odorants by olfactory receptors. researchgate.netchemistryworld.com The copper acts as a cofactor, chelating with the sulfur atoms of the volatile compounds. researchgate.net This established principle suggests that the copper in this compound similarly binds to and sequesters VSCs, thereby neutralizing their odor. The porphyrin structure of chlorophyllin provides a stable framework for the copper ion to effectively interact with and trap these odorous molecules.

Analytical Method Development and Validation for Chlorophyllin Coppered Trisodium Salt in Complex Matrices

Spectrophotometric Quantification Methods for CCTS and Related Compounds

Spectrophotometry, particularly in the ultraviolet-visible (UV-Vis) range, is a foundational technique for the quantitative analysis of Chlorophyllin Coppered Trisodium (B8492382) Salt (CCTS). realtechwater.com This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. libretexts.orgupi.edu

A standard assay for determining the percentage of sodium copper chlorophyllin involves dissolving a dried sample in a pH 7.5 phosphate (B84403) buffer solution. fao.org The optical density of a diluted solution (typically 0.001% w/v) is measured in a 1 cm cuvette, with the spectrophotometer set to record the maximum absorbance within the 403-406 nm range. fao.org The quantification is based on the assumption that 100% pure sodium copper chlorophyllin has a specific absorbance of 565. fao.org The presence of the copper complex is characterized by a strong absorption band, known as the Soret band, around 400 nm and weaker Q bands in the 600-700 nm region. semanticscholar.org For instance, standards of sodium copper chlorophyllin (CuCh-Na) show an absorption maximum around 630 nm, which can help distinguish it from copper chlorophyll (B73375) (CuCh) that has a maximum around 650 nm. nih.gov

However, spectrophotometric assays can be unreliable for determining the absolute purity of CCTS preparations. psu.edu The presence of metal-free chlorophyll-derived compounds, such as pheophytin a or pheophorbide a, can lead to erroneously high purity values. psu.edu This is because the metal-free analogs have significantly higher specific extinction coefficients than their coppered counterparts, meaning even small quantities can disproportionately increase the total absorbance. psu.edu Therefore, quantitative analysis often requires coupling spectrophotometry with other techniques, such as atomic absorption spectrometry, to determine the total copper content for a more accurate assessment. fao.orgnih.gov

Table 1: Spectrophotometric Properties of CCTS and Related Compounds

| Compound/Preparation | Solvent/Medium | Wavelength (λmax) | Notes |

|---|---|---|---|

| Sodium Copper Chlorophyllin | pH 7.5 Phosphate Buffer | 403-406 nm | Standard assay wavelength for quantification. fao.org |

| Sodium Copper Chlorophyllin (CuCh-Na) | Ethyl Acetate (B1210297) | ~630 nm | Used to distinguish from Copper Chlorophyll (~650 nm). nih.gov |

| Cu(II)-chlorin e4 | Dichloromethane | 406 nm (Soret), 628 nm & 658 nm (Q bands) | Isolated component from commercial chlorophyllin. semanticscholar.orgresearchgate.net |

| Cu(II)-chlorin e6 | Dichloromethane | 407 nm (Soret), 627 nm & 663 nm (Q bands) | Isolated component from commercial chlorophyllin. semanticscholar.orgresearchgate.net |

Optimization of Extraction and Sample Preparation Protocols from Various Sources

Extracting CCTS from complex matrices, such as food products or plant materials, is a critical step prior to analysis. researchgate.netnih.gov The chosen protocol must efficiently isolate the water-soluble CCTS from hydrophobic substances and other interfering components.

A common approach involves solvent extraction. One validated method for processed foods uses a mixture of 1-butanol (B46404) and ethyl acetate to simultaneously extract both hydrophobic copper chlorophyll and hydrophilic sodium copper chlorophyllin. researchgate.net For food products like sweets and liqueurs, homogenization followed by extraction with ethyl acetate has been employed. nih.gov In some protocols for analyzing foodstuffs, the sample is homogenized and the pH is adjusted to 3-4 with hydrochloric acid before extraction with diethyl ether. nih.govencyclopedia.pub The organic solvent is then evaporated, and the residue is redissolved in methanol (B129727) for subsequent analysis. nih.govencyclopedia.pub For extraction from chlorella, a method involving ultrasonic-assisted extraction to break the cell wall, followed by saponification and washing with petroleum ether and ethanol (B145695), has been described. google.com

Aqueous Two-Phase Extraction (ATPE)

Aqueous two-phase extraction (ATPE), also known as an aqueous biphasic system (ABS), is a gentle and effective liquid-liquid extraction technique for separating biomolecules. wikipedia.orgsapub.org This system is formed by mixing two incompatible water-soluble polymers (like polyethylene (B3416737) glycol and dextran) or a polymer and a salt (like polyethylene glycol and sodium citrate), creating two immiscible aqueous phases. wikipedia.orgnih.gov ATPE is advantageous because the high water content in both phases provides a mild environment that prevents the denaturation of biological compounds. wikipedia.org

A specific ATPE method has been developed for the quantitative separation of CCTS. researchgate.net This system is formed by mixing tetrabutylammonium (B224687) bromide (TBAB) and ammonium (B1175870) sulfate (B86663) ((NH4)2SO4). researchgate.net The CCTS is quantitatively extracted into the upper, TBAB-rich phase across a wide pH range. researchgate.net The proposed extraction mechanism involves the formation of an ion-pair complex between the copper chlorophyllin anion and the tetrabutylammonium cation. researchgate.net This technique has shown high recovery rates (>95%) for separating various biomolecules and impurities. nih.gov

Table 2: Extraction and Recovery of Copper Chlorophyllins (B1632289) from Spiked Food Samples

| Food Matrix | Spiking Level (mg/kg) | Extraction Method | Recovery (%) | Relative Standard Deviation (RSD) (%) |

|---|---|---|---|---|

| Mint Jelly | 14.5 | Solvent Extraction | 79 | 12 |

| Mint Sauce | 14.5 | Solvent Extraction | 92 | 11 |

| Canned Peas | 14.5 | Solvent Extraction | 109 | 4 |

| Jelly Sweets | 14.5 | Solvent Extraction | 49 | 10 |

| Ice Cream | 14.5 | Solvent Extraction | 79 | 6 |

Data sourced from a single-laboratory validation study using trisodium copper chlorophyllin as a surrogate standard. nih.gov

Calibration Strategies for Optical Instrumentation Utilizing CCTS as a Reference Standard

The stable and water-soluble nature of CCTS makes it an excellent and low-cost reference standard for calibrating various optical instruments used in chlorophyll estimation. metrology-journal.orgmetrology-journal.org This is particularly useful for developing and standardizing low-cost devices like digital cameras and portable spectrometers, which can be deployed for field measurements of water quality or plant health. metrology-journal.orgresearchgate.net

The calibration process involves preparing a series of CCTS solutions of known concentrations. metrology-journal.org The absorbance of these solutions is measured using a laboratory-grade spectrophotometer to establish a baseline. metrology-journal.org These same solutions are then measured by the instrument being calibrated, such as a digital camera (analyzing hydro-color characteristics), a portable spectrometer, or a turbidimeter. metrology-journal.orgresearchgate.net

A key advantage of using CCTS is that it eliminates the need for chlorophyll extraction steps involving acetone (B3395972) or other organic solvents, which are typically required when using fresh plant or algae samples. metrology-journal.org This simplifies and shortens the calibration process. metrology-journal.org Research has shown a strong correlation between CCTS concentration and total chlorophyll concentration as determined by standard methods (e.g., Arnon method). metrology-journal.org For example, studies have used the absorbance at wavelengths like 662 nm and 665 nm to calibrate instruments against known chlorophyll determination methods. metrology-journal.org Furthermore, a strong relationship has been observed between the turbidity of the CCTS solution and the total chlorophyll content, allowing turbidimeters to be calibrated for chlorophyll estimation. metrology-journal.org

Table 3: Correlation of CCTS-Based Measurements with Standard Chlorophyll Methods

| Measurement Method | Parameter Correlated | Correlation Finding |

|---|---|---|

| Spectrometer (Absorbance at specific wavelengths) | Total Chlorophyll (Arnon & Lichtenthaler methods) | Strong positive correlation between CCTS concentration and total chlorophyll. metrology-journal.org |

| Digital Camera (Hydro-color analysis) | Total Chlorophyll Concentration | Promising accuracy for estimating chlorophyll content using CCTS for calibration. researchgate.netunej.ac.id |

| Turbidimeter | Total Chlorophyll Concentration | Turbidity value is strongly related to the total chlorophyll in CCTS solutions. metrology-journal.org |

Advanced Separation Techniques for Isolating and Analyzing CCTS Components

Commercial CCTS is not a single compound but a complex mixture of different copper-chlorin molecules. metrology-journal.org Advanced separation techniques, primarily High-Performance Liquid Chromatography (HPLC), are essential for isolating and quantifying these individual components, such as copper-chlorin e4 (Cu-chlorin e4) and copper-chlorin e6 (Cu-chlorin e6). nih.govnih.gov

Reverse-phase HPLC (RP-HPLC) with a photodiode array (PDA) detector is the most common method for this analysis. nih.govencyclopedia.pub PDA detection allows for the monitoring of absorbance across a range of wavelengths, which is crucial for identifying different chlorophyll derivatives based on their unique spectra. nih.gov A typical analysis is performed at a wavelength of 405 nm. nih.govencyclopedia.pub

Several studies have developed and validated HPLC methods for analyzing CCTS in food products. nih.govnih.gov These methods often utilize C18 or ODS (octadecylsilane) columns. nih.govencyclopedia.pub For example, one method uses an Inertsil ODS-2 column with a mobile phase of methanol:water (97:3, v/v) containing 1% acetic acid to separate Na-Cu-chlorophyllin, Cu-pheophorbide a, Cu-rhodin g7, Cu-chlorin e6, and Cu-chlorin e4. nih.gov Another approach uses a gradient elution with mobile phases of 1 M methanol:ammonium acetate (80:20, v/v) and methanol:acetone (80:20, v/v). nih.gov

These separation methods have revealed that Cu-chlorin e4 and Cu-chlorin e6 are major components in many commercial chlorophyllin preparations. biointerfaceresearch.com It has been noted that Cu-chlorin e6 can be unstable under the heat and pH conditions of food manufacturing. nih.govencyclopedia.pub Consequently, the more stable Cu-chlorin e4 has been suggested as a potential indicator substance for the presence of CCTS in processed foods. researchgate.netnih.gov For definitive identification, HPLC is often coupled with mass spectrometry (MS), providing molecular weight data to confirm the identity of the separated peaks. nih.govnih.gov

Table 4: Photophysical Properties of Isolated CCTS Components

| Compound | Recovery from Chlorophyllin (%) | Absorption Maxima (nm) | Molar Absorptivity (M⁻¹cm⁻¹) |

|---|---|---|---|

| Cu(II)-chlorin e4 | 11.33 | 406, 628, 658 | 134,000 |

| Cu(II)-chlorin e6 | 16.46 | 407, 627, 663 | 91,000 |

Data from the isolation and characterization of chlorin (B1196114) derivatives from a commercial chlorophyllin product. semanticscholar.orgresearchgate.net

Environmental Behavior and Degradation Pathways of Chlorophyllin Coppered Trisodium Salt

Photodegradation Studies and Stability Under Light Exposure

Chlorophyllin coppered trisodium (B8492382) salt exhibits sensitivity to light, a characteristic that significantly influences its environmental persistence. Studies have shown that the photodegradation of this compound generally follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the compound. herts.ac.uknih.gov

Research involving ultraviolet (UV) irradiation has demonstrated that the components of commercial sodium copper chlorophyllin degrade when exposed to light. herts.ac.uknih.gov A key component, copper chlorin (B1196114) e6, has been shown to degrade at a notable rate under UV-B irradiation. nih.gov In one study, the degradation of an aqueous solution of commercial sodium copper chlorophyllin was monitored under UV light, revealing that over 80% of the compound degraded after 60 minutes of irradiation. nih.gov The primary products of this photodegradation are identified as oxidized compounds of chlorophyllin. herts.ac.uknih.gov

The rate of photodegradation is not uniform across all components of the chlorophyllin complex. For instance, UHPLC (Ultra-High-Performance Liquid Chromatography) analysis has shown that copper chlorin e6 degrades faster than other components. herts.ac.uknih.gov Another major component, copper (iso)chlorin e4, also demonstrates a high degradation constant. nih.gov This differential stability under light exposure is a critical factor in the changing composition of the chlorophyllin mixture upon environmental release.

It is important to note that the photosensitivity of sodium copper chlorophyllin is considered to be lower than that of natural chlorophylls (B1240455). herts.ac.uknih.gov Nevertheless, its instability in the presence of light, particularly UV radiation, is a primary pathway for its transformation in the environment. This process involves the absorption of photons, leading to excited states and subsequent chemical reactions, often involving reactive oxygen species, which result in the breakdown of the porphyrin structure. researchgate.net

Table 1: Photodegradation Kinetics of Sodium Copper Chlorophyllin Components

| Component | Degradation Constant (min⁻¹) | Relative Stability |

|---|---|---|

| Copper chlorin e6 | 0.0702 | Less Stable |

This table is based on data from a study on the UV irradiation of commercial sodium copper chlorophyllin. nih.gov

Chemical and Enzymatic Degradation Mechanisms (e.g., trisodium copper chlorin p6 degradation)

The chemical and enzymatic degradation of chlorophyllin coppered trisodium salt involves several processes, with oxidation and hydrolysis being key mechanisms. The complex itself is a mixture of various chlorin compounds, and their stability can differ. nih.gov

Chemical Degradation:

The manufacturing process of chlorophyllin involves the saponification of chlorophyll (B73375), which removes the methyl and phytol (B49457) ester groups and can lead to the cleavage of the cyclopentenyl ring. mdpi.com This process inherently makes the molecule susceptible to further hydrolytic degradation under certain environmental pH conditions. While stable in alkaline conditions, chlorophyllins (B1632289) can precipitate in acidic environments. nih.govoregonstate.edu

Oxidation is a significant chemical degradation pathway. The bleaching of chlorophyllin, which can occur both in the light and slowly in the dark, is an oxygen-dependent reaction. ni.ac.rs Studies have shown that the central copper ion in the complex generally remains in the +2 redox state during bleaching, suggesting that the oxidative changes occur on the porphyrin ring itself. ni.ac.rs Specifically, the vinyl functionality of the molecule has been observed to disappear upon bleaching. ni.ac.rs The main products of photodegradation are also reported to be oxidized compounds of chlorophyllin. herts.ac.uknih.gov

Enzymatic Degradation:

Information regarding the specific enzymatic degradation of this compound in the environment is limited. However, studies on related compounds provide some insights. For instance, in the context of digestion, which involves enzymatic processes, copper chlorin e6 has been found to be significantly degraded, whereas copper chlorin e4 is relatively stable. nih.gov This suggests that enzymatic systems can selectively act on different components of the chlorophyllin mixture. One study on the inhibition of the enzyme hyaluronidase (B3051955) found that while disodium (B8443419) copper isochlorin e4 was a potent inhibitor, other components like copper chlorin e6 and a compound referred to as "P6" did not show inhibitory activity, indicating differential interactions with enzymes. nih.gov

The degradation of trisodium copper chlorin p6, specifically, is not well-documented in the available scientific literature. While mentioned as a component in some commercial chlorophyllin preparations, detailed studies on its specific degradation pathways, whether chemical or enzymatic, are scarce.

Assessment of Stability in Various Environmental Milieus

The stability of this compound in different environmental compartments such as soil and water is a critical aspect of its environmental risk assessment. However, comprehensive studies in this area are notably limited.

Aquatic Environments:

In aqueous solutions, the stability of chlorophyllin is highly dependent on pH and light exposure. It is generally more stable in alkaline conditions and degrades in acidic environments. oregonstate.edu As a water-soluble compound, it has the potential to be transported in aquatic systems. mdpi.com However, its strong tendency to adsorb to surfaces could limit its mobility. oregonstate.edu Studies have shown that copper chlorophyllin can adsorb onto various surfaces, including cellulose (B213188) and polystyrene, which could represent suspended particulate matter in water bodies. oregonstate.edu This adsorption can be influenced by the pH of the water. oregonstate.edu The photodegradation discussed in section 6.1 is a major pathway for its transformation in sunlit surface waters.

Soil Environments:

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sodium copper chlorophyllin |

| Copper chlorin e6 |

| Copper (iso)chlorin e4 |

| Trisodium copper chlorin p6 |

| Disodium copper isochlorin e4 |

| Chlorophyll |

| Pheophorbide a |

| Pheophorbide b |

| Copper pheophorbide a |

| Protoporphyrin IX |

| Hyaluronic acid |

Advanced Applications of Chlorophyllin Coppered Trisodium Salt in Materials Science and Bio Engineering

Development of Chromophore-Incorporated Hydrogels for Visible Light-Sensitive Smart Material Systems

The incorporation of chlorophyllin coppered trisodium (B8492382) salt as a chromophore into hydrogel networks has led to the development of "smart" materials that respond to visible light. cymitquimica.comfishersci.ca These hydrogels are designed to undergo changes in their physical or chemical properties upon light exposure, enabling a range of applications.

Researchers have successfully prepared visible light-sensitive gels by introducing the trisodium salt of copper chlorophyllin into thermosensitive gel structures. cymitquimica.comchemicalbook.com These materials combine the inherent environmental sensitivity of the hydrogel with the light-absorbing properties of the chlorophyllin chromophore. For instance, studies have explored hydrogels made from poly(methyl vinyl ether/maleic anhydride (B1165640) decadiene) crosspolymer containing sodium copper chlorophyllin (SCC). colab.ws These formulations have been evaluated for their stability and release characteristics, demonstrating that the hydrogel matrix can effectively carry and control the release of the active compound. colab.wsresearchgate.net

A significant area of research involves using these chromophore-incorporated hydrogels for photothermal therapy and controlled drug delivery. In one study, SCC was integrated into thermo-responsive polymeric nanogels. researchgate.net When exposed to a 532-nm green laser, the SCC within the nanogels generated significant heat (hyperthermia), leading to cancer cell mortality. Furthermore, when these nanogels were loaded with an anti-cancer drug, the laser-induced heat triggered a rapid, explosive release of the drug, significantly enhancing the therapeutic effect through a combination of hyperthermia and targeted drug delivery. researchgate.net

The stability of chlorophyllin within these hydrogels is a key factor. Spectrophotometric studies have shown that incorporating SCC into liposomes before adding them to a hydrogel formulation can improve the compound's stability compared to a simple aqueous solution. colab.ws This improved stability is crucial for developing reliable and effective smart material systems for biomedical applications.

Table 1: Properties of Chlorophyllin-Incorporated Hydrogel Formulations

| Formulation Type | Polymer Matrix | Key Feature | Finding | Reference(s) |

| SCC Hydrogel | Poly(methyl vinyl ether/maleic anhydride decadiene) crosspolymer | Physical Stability | Met requirements for organoleptic, homogeneity, pH, viscosity, and electrical conductivity tests over 6 months. | colab.ws |

| SCC-Loaded Liposomal Hydrogel | Poly(methyl vinyl ether/maleic anhydride decadiene) crosspolymer | Controlled Release | Prolonged the release of SCC compared to standard SCC hydrogel and SCC solution. | colab.wsresearchgate.net |

| Thermo-responsive Nanogel | N-isopropylacrylamide and N-(hydroxymethyl)acrylamide | Photothermal Effect | Generated significant heat under 532-nm green laser exposure, inducing cell mortality. | researchgate.net |

Integration in Photoelectrochemical Cells and Biofuel Cell Technologies

Chlorophyllin coppered trisodium salt serves as an effective photosensitizer in the field of energy conversion, particularly in the construction of photoelectrochemical cells and solar cells. frontierspecialtychemicals.com Its molecular structure, derived from the primary photosynthetic pigment, allows it to absorb light energy and initiate electron transfer processes, which are fundamental to these technologies.

A common application is in dye-sensitized solar cells (DSSCs), where the chlorophyllin derivative is used to sensitize wide-bandgap semiconductor films, such as titanium dioxide (TiO₂). cymitquimica.comfishersci.cachemicalbook.com In this configuration, a hybrid photoelectrochemical biofuel cell is created using a TiO₂ film on a conductive glass electrode, which is then sensitized by the copper chlorophyllin trisodium salt. fishersci.cachemicalbook.com The chlorophyllin molecules absorb visible light, become electronically excited, and inject electrons into the conduction band of the TiO₂, generating a photocurrent. frontierspecialtychemicals.com

Research into the mechanisms of photosensitization has been a key focus. Studies by Kay and Graetzel on chlorophyll (B73375) derivatives and related natural porphyrins were foundational in demonstrating their utility for sensitizing titania solar cells. frontierspecialtychemicals.com These investigations explore how the structure of the chlorophyll derivative affects the efficiency of light harvesting and electron injection. The stability of the copper-centered complex is an advantage over the natural magnesium-containing chlorophyll. nih.gov The use of this compound represents a bio-inspired approach to capturing solar energy, providing a pathway for developing more sustainable and potentially cost-effective photovoltaic devices. frontierspecialtychemicals.com

Immobilization on Biopolymeric and Nanomaterial Scaffolds for Functional Material Development

Immobilizing this compound onto various support materials creates novel functional hybrid materials with combined and enhanced properties. This strategy leverages the inherent characteristics of both the chlorophyllin derivative and the scaffold material, opening up applications in biomedicine and materials science. nih.gov

Biopolymeric Scaffolds:

Marine Demosponge Skeleton: The three-dimensional, porous skeleton of the Hippospongia communis marine demosponge has been used as a natural, renewable scaffold for immobilizing sodium copper chlorophyllin (SCC). nih.govnih.gov Studies have shown this spongin-based biomaterial has a high sorption capacity for SCC, with the adsorption process being influenced by pH and salt concentration. nih.gov The resulting hybrid material combines the mechanical rigidity and biocompatibility of the sponge skeleton with the bioactive properties of chlorophyllin. nih.gov Characterization using techniques like FTIR and NMR confirmed the successful immobilization, suggesting ionic interactions between the SCC and the sponge matrix. nih.govnih.gov This novel functional material demonstrated significant antimicrobial activity against the gram-positive bacterium Staphylococcus aureus. nih.govnih.gov

Chitosan (B1678972): Chitosan, a biocompatible polysaccharide, has been used to create nanoparticles for delivering SCC. nih.gov These chitosan-SCC nanoparticles (CH-SCC NPs) were synthesized via the ionic gelation method to improve the bioavailability and efficacy of the chlorophyllin derivative, particularly for applications like photodynamic therapy against cancer cells. nih.gov Chitosan has also been investigated as a scaffold to trap mutagenic compounds in conjunction with chlorophyllin. nih.gov

Nanomaterial Scaffolds:

Graphene Oxide: The unique properties of nanomaterials like graphene oxide have been exploited to create functional composites with copper chlorophyllin. These nanostructures have been shown to exhibit a bactericidal effect when combined with the chlorophyllin derivative. nih.gov

The development of these hybrid materials is driven by the goal of creating advanced functional systems, such as antimicrobial surfaces, drug delivery vehicles, and wound dressings. nih.gov

Table 2: Adsorption of Sodium Copper Chlorophyllin (SCC) onto H. communis Skeleton

| Parameter | Condition | Result | Reference(s) |

| Kinetics | Varied contact time and initial SCC concentration | Rapid initial adsorption; data well-described by a pseudo-second order kinetic model. | nih.gov |

| Equilibrium | Varied initial SCC concentration | High sorption capacity demonstrated; equilibrium data fit both Langmuir and Freundlich isotherm models. | nih.gov |

| pH Effect | Acidic vs. Neutral/Basic pH | Adsorption was increased in acidic pH conditions. | nih.gov |

| Ionic Strength | Addition of 0.1 M NaCl | The presence of sodium chloride increased the efficiency of SCC adsorption. | nih.gov |

Research into Plant Biostimulant Mechanisms under Abiotic Stress Conditions

In agricultural science, copper chlorophyllin (Cu-chl) is being investigated as a plant biostimulant (PB) to enhance crop resilience against abiotic stressors like high salinity. nih.govnih.gov Salinity stress is a major factor limiting agricultural productivity, as it disrupts water uptake and causes ion toxicity. nih.govdiva-portal.org

Studies on the model plant Arabidopsis thaliana have begun to elucidate the protective mechanisms of Cu-chl under salinity stress. nih.govnih.gov Research indicates that the primary protective effect of Cu-chl is its ability to decrease oxidative stress by modulating the cellular levels of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂). nih.govmdpi.com Plants pre-treated with Cu-chl showed a visible reduction in H₂O₂ accumulation when subjected to salt stress, as demonstrated by DAB staining and Amplex Red assays. nih.gov This suggests that Cu-chl enhances the plant's intrinsic defense mechanisms against oxidative damage. nih.govnih.gov

To understand the molecular pathways involved, RNA-Seq analysis was performed on Cu-chl-treated Arabidopsis seedlings under salt stress. nih.gov The analysis identified the upregulation of genes involved in ROS detoxification and cellular growth, providing molecular evidence for Cu-chl's mode of action. nih.govnih.gov The application of Cu-chl has also been shown to improve plant tolerance to oxidative stress induced by herbicides, indicating a broader protective role against various sources of ROS. nih.gov Beyond salinity, the protective effects of Cu-chl have been reported against drought stress in tomato plants, where its application improved the activity of leaf antioxidant enzymes. researchgate.net These findings position copper chlorophyllin as a promising agent for developing sustainable agricultural practices to improve crop health and yield under challenging environmental conditions. nih.govresearchgate.net

Table 3: Effects of Copper Chlorophyllin (Cu-chl) on Arabidopsis thaliana under Salinity Stress

| Experimental Assay | Parameter Measured | Key Finding | Implied Mechanism | Reference(s) |

| Phenotypic Analysis | Seedling survival and growth | Cu-chl pre-treatment improved plant tolerance to salt stress. | Enhanced stress resilience. | nih.gov |

| DAB Staining | In-situ H₂O₂ accumulation | Lighter staining in Cu-chl treated seedlings, indicating lower H₂O₂ levels. | Reduction of oxidative stress. | nih.gov |

| Amplex® Red Assay | Quantification of H₂O₂ | Cu-chl treatment significantly reduced the amount of H₂O₂ produced under salt stress. | Modulation of cellular H₂O₂. | nih.gov |

| RNA-Seq Analysis | Gene expression profiles | Identified upregulation of genes involved in ROS detoxification and cellular growth. | Activation of molecular defense pathways. | nih.govnih.gov |

Table of Mentioned Compounds

Emerging Research Avenues and Future Directions for Chlorophyllin Coppered Trisodium Salt Studies

Exploration of Novel Synthetic Routes and Sustainable Production

The traditional synthesis of Chlorophyllin Coppered Trisodium (B8492382) Salt involves the alkaline hydrolysis of chlorophyll (B73375), followed by the replacement of the central magnesium atom with copper. oregonstate.eduresearchgate.net Current research is actively exploring more sustainable and efficient production methods, with a significant focus on utilizing renewable biomass sources like microalgae.

One promising approach involves the use of the green microalga Chlorella minutissima as a natural source for chlorophyll. cabidigitallibrary.orgresearchgate.net Studies have focused on optimizing the extraction and conversion process to maximize the yield of Sodium Copper Chlorophyllin (SCC). cabidigitallibrary.org This involves a multifactor optimization of variables such as the concentrations of sodium hydroxide (B78521) (NaOH) and copper sulfate (B86663) (CuSO₄), along with the biomass quantity. cabidigitallibrary.orgresearchgate.net Optimization has led to higher yields while simultaneously reducing the consumption of chemical solvents, contributing to a more economical and environmentally friendly microalgal biorefinery process. cabidigitallibrary.org Another documented method utilizes fresh spinach leaves, extracting the chlorophyll with ethanol (B145695) before saponification and copper substitution. google.com

These sustainable methods aim to replace less environmentally friendly practices and reduce the cost of production, potentially increasing the availability of Chlorophyllin Coppered Trisodium Salt for various applications. cabidigitallibrary.orgresearchgate.net

Table 1: Comparison of Production Methods for Sodium Copper Chlorophyllin

| Parameter | Microalgae-based Method (Chlorella minutissima) cabidigitallibrary.orgresearchgate.net | Spinach-based Method google.com |

|---|---|---|

| Starting Material | Microalga Chlorella minutissima | Fresh Spinach Leaves |

| Key Reagents | NaOH, CuSO₄ | Ethanol, NaOH, CuSO₄ |

| Optimized Yield | 73.3 ± 2.7 mg g⁻¹ | Not specified |

| Key Process Steps | Extraction, Saponification, Copper Substitution (optimized solvent-to-biomass ratio) | Ethanol Extraction (65°C), Saponification, Copper Combination, Salt Preparation |

| Sustainability Aspect | Utilizes renewable microalgal biomass; process optimization reduces solvent use. | Utilizes a common agricultural crop. |

Deeper Mechanistic Understanding of Complex Biological Interactions

This compound is known for a range of biological activities, including antioxidant, anti-mutagenic, and anti-inflammatory properties. patsnap.comnih.govdrugbank.com Future research is aimed at elucidating the precise molecular mechanisms that underpin these effects.

The antioxidant capacity of the compound is a key area of investigation. patsnap.com The copper ion at the core of the molecule is believed to be crucial for its ability to neutralize free radicals, thereby mitigating oxidative stress. patsnap.com In agricultural science, studies on Arabidopsis thaliana have shown that the compound can decrease oxidative stress under salinity by modulating cellular hydrogen peroxide (H₂O₂) levels. nih.gov This suggests a protective role against various sources of reactive oxygen species (ROS). nih.gov

Furthermore, its anti-mutagenic activity is linked to its ability to form strong molecular complexes with potential carcinogens, such as aflatoxins and other mutagenic chemicals. oregonstate.edupatsnap.com This binding action can prevent these harmful substances from being absorbed in the digestive tract, reducing the risk of DNA damage. oregonstate.edupatsnap.com In dermatology, research has pointed to the compound's ability to inhibit hyaluronidase (B3051955) activity in vitro. nih.gov This inhibition helps prevent the degradation of hyaluronic acid in the skin's extracellular matrix, suggesting a mechanism for its observed benefits in repairing photoaged skin. nih.gov